molecular formula C6H10N4O2S B12512188 3-Amino-4-hydrazinylbenzenesulfonamide

3-Amino-4-hydrazinylbenzenesulfonamide

Cat. No.: B12512188
M. Wt: 202.24 g/mol
InChI Key: ZDZLTNFYTPUNJR-UHFFFAOYSA-N
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Description

3-Amino-4-hydrazinylbenzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of an amino group at the 3-position and a hydrazinyl group at the 4-position on the benzene ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydrazinylbenzenesulfonamide typically involves the reaction of 4-hydrazinylbenzenesulfonamide with an appropriate amine source. One common method involves the condensation reaction of 1,3-dicarbonyl compounds with 4-hydrazinylbenzenesulfonamide . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydrazinylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can modify the hydrazinyl group to form amines.

    Substitution: The amino and hydrazinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-4-hydrazinylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-hydrazinylbenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in maintaining pH balance in cancer cells . By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to cell death. This selective inhibition makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-hydrazinylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CA IX over other carbonic anhydrases highlights its potential as a targeted anticancer agent .

Properties

Molecular Formula

C6H10N4O2S

Molecular Weight

202.24 g/mol

IUPAC Name

3-amino-4-hydrazinylbenzenesulfonamide

InChI

InChI=1S/C6H10N4O2S/c7-5-3-4(13(9,11)12)1-2-6(5)10-8/h1-3,10H,7-8H2,(H2,9,11,12)

InChI Key

ZDZLTNFYTPUNJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)N)NN

Origin of Product

United States

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